(1Z)-2,2,2-Trifluoro-N-[(4-methylbenzene-1-sulfonyl)oxy]-1-phenylethan-1-imine
(1Z)-2,2,2-Trifluoro-N-[(4-methylbenzene-1-sulfonyl)oxy]-1-phenylethan-1-imine
Brand Name:
Vulcanchem
CAS No.:
40618-87-9
VCID:
VC0141207
InChI:
InChI=1S/C15H12F3NO3S/c1-11-7-9-13(10-8-11)23(20,21)22-19-14(15(16,17)18)12-5-3-2-4-6-12/h2-10H,1H3/b19-14-
SMILES:
CC1=CC=C(C=C1)S(=O)(=O)ON=C(C2=CC=CC=C2)C(F)(F)F
Molecular Formula:
C15H12F3NO3S
Molecular Weight:
343.32
(1Z)-2,2,2-Trifluoro-N-[(4-methylbenzene-1-sulfonyl)oxy]-1-phenylethan-1-imine
CAS No.: 40618-87-9
Cat. No.: VC0141207
Molecular Formula: C15H12F3NO3S
Molecular Weight: 343.32
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 40618-87-9 |
|---|---|
| Molecular Formula | C15H12F3NO3S |
| Molecular Weight | 343.32 |
| IUPAC Name | [(Z)-(2,2,2-trifluoro-1-phenylethylidene)amino] 4-methylbenzenesulfonate |
| Standard InChI | InChI=1S/C15H12F3NO3S/c1-11-7-9-13(10-8-11)23(20,21)22-19-14(15(16,17)18)12-5-3-2-4-6-12/h2-10H,1H3/b19-14- |
| Standard InChI Key | GRMIFAAVNPCQDY-RGEXLXHISA-N |
| SMILES | CC1=CC=C(C=C1)S(=O)(=O)ON=C(C2=CC=CC=C2)C(F)(F)F |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator